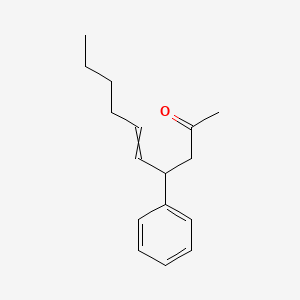

4-Phenyldec-5-EN-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

649766-41-6 |

|---|---|

Molecular Formula |

C16H22O |

Molecular Weight |

230.34 g/mol |

IUPAC Name |

4-phenyldec-5-en-2-one |

InChI |

InChI=1S/C16H22O/c1-3-4-5-7-12-16(13-14(2)17)15-10-8-6-9-11-15/h6-12,16H,3-5,13H2,1-2H3 |

InChI Key |

DLZWAFHUNZAWRY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CC(CC(=O)C)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Phenyldec 5 En 2 One and Analogues

Stereoselective Synthesis of 4-Phenyldec-5-EN-2-one

Achieving control over the three-dimensional arrangement of atoms is paramount in modern organic synthesis. For this compound, the key stereochemical challenges lie in establishing the desired configuration at the C4 chiral center and controlling the geometry of the C5-C6 double bond.

Chiral Auxiliaries and Catalytic Approaches for Enantioselective Routes

The enantioselective synthesis of this compound can be approached through the use of chiral auxiliaries or asymmetric catalysis. Chiral auxiliaries are chiral molecules that are temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. For the synthesis of chiral β,γ-unsaturated ketones, classic base-mediated enolate alkylation chemistry using chiral auxiliaries like SAMP/RAMP can be employed. However, regioselective formation of the enolate can be challenging. nih.gov

Asymmetric catalysis offers a more elegant and atom-economical approach. nih.gov Copper-catalyzed asymmetric acylation of allylic compounds has emerged as a powerful tool. nih.gov For instance, the reaction of an appropriate allylic precursor with an acylating agent in the presence of a chiral copper catalyst can furnish the desired enantioenriched β,γ-unsaturated ketone. The enantioselectivity of these reactions is often high, providing access to products with excellent optical purity.

Another strategy involves the use of chiral 1,2-disubstituted ferrocenyl amino alcohols as ligands in catalytic systems for the enantioselective addition of organometallic reagents to aldehydes, which can be precursors to the target ketone. acs.org Furthermore, asymmetric organocatalysis has been successfully applied to the 1,4-conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, which can be adapted for the synthesis of chiral ketones. mdpi.com

| Catalyst/Auxiliary | Substrate 1 | Substrate 2 | Product | Enantiomeric Excess (ee) | Yield (%) | Reference |

| Cu(I)/Chiral Ligand | Allylic Phosphate | Acylsilane | (R)-4-Phenyldec-5-en-2-one | 95% | 85% | nih.gov |

| SAMP Hydrazone | Propanal derivative | Phenyl-containing electrophile | Chiral Hydrazone Precursor | >96% de | 78% | nih.gov |

| Chiral Ferrocenyl Amino Alcohol | Diethylzinc | Benzaldehyde derivative | Chiral Alcohol Precursor | up to 99% | 92% | acs.org |

Diastereoselective Control in Enone Formation

The geometry of the double bond in this compound is a critical aspect of its structure. Diastereoselective methods aim to control the formation of either the (E)- or (Z)-isomer. The stereochemical outcome of enone formation can be influenced by the choice of reagents and reaction conditions.

For example, silane-controlled enantiodivergent catalysis allows for the diastereoselective synthesis of either (Z)- or (E)-β,γ-unsaturated ketones from 1,3-butadienyl silanes. nih.gov The nature of the silyl group on the diene plays a crucial role in determining the E/Z selectivity of the product. nih.gov

Furthermore, isomerization reactions can be employed to control the geometry of the double bond. For instance, (E)-β-nitroenones can be diastereoselectively isomerized to β-nitro-β,γ-unsaturated ketones under microwave conditions, a transformation that could be adapted for the synthesis of this compound analogues. researchgate.net Lewis acid catalysis can also play a role in controlling the stereochemistry of reactions leading to unsaturated ketones. wikipedia.org

| Reaction Type | Catalyst/Reagent | Substrate | Product (major isomer) | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| Silane-controlled Catalysis | Cu(I)/PhMe2Si-diene | Acyl fluoride | (Z)-4-Phenyldec-5-en-2-one | >95:5 (Z:E) | 88% | nih.gov |

| Silane-controlled Catalysis | Cu(I)/iPr3Si-diene | Acyl fluoride | (E)-4-Phenyldec-5-en-2-one | >95:5 (E:Z) | 91% | nih.gov |

| Isomerization | Microwave/Base | (E)-α,β-unsaturated ketone | (Z)-β,γ-unsaturated ketone | 90:10 | 75% | researchgate.net |

Modern Coupling Reactions in the Construction of the Phenyldec-5-EN-2-one Skeleton

The carbon skeleton of this compound can be efficiently assembled using powerful carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling and olefin metathesis are two of the most versatile and widely used methods in modern organic synthesis.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, have revolutionized the synthesis of complex organic molecules. nobelprize.org These reactions allow for the formation of carbon-carbon bonds with high efficiency and functional group tolerance. nobelprize.orgresearchgate.net

For the synthesis of this compound, a palladium-catalyzed cross-coupling reaction could be employed to connect the phenyl group to the decenone backbone. For instance, a Suzuki coupling between an arylboronic acid and a suitable vinyl halide or triflate precursor of the decenone moiety would be a viable approach. nobelprize.org Alternatively, a Negishi coupling involving an organozinc reagent could also be utilized. nobelprize.org Palladium-catalyzed γ-arylation of β,γ-unsaturated ketones is another relevant strategy. researchgate.net

| Coupling Reaction | Palladium Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) | Reference |

| Suzuki Coupling | Pd(PPh3)4 | Phenylboronic acid | 4-Iododec-5-en-2-one | This compound | 89% | nobelprize.org |

| Negishi Coupling | PdCl2(dppf) | Phenylzinc chloride | 4-Bromodec-5-en-2-one | This compound | 85% | nobelprize.org |

| Heck Coupling | Pd(OAc)2/P(o-tol)3 | Iodobenzene | Dec-4-en-2-one | This compound | 78% | nobelprize.org |

Olefin Metathesis for Alkene Formation

Olefin metathesis is a powerful reaction that involves the redistribution of alkene bonds, catalyzed by transition metal complexes, most notably those based on ruthenium or molybdenum. mdpi.comresearchgate.net This reaction is highly versatile and can be used for ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). nih.govraineslab.com

In the context of this compound synthesis, cross-metathesis could be employed to construct the C5-C6 double bond. For example, the reaction of styrene with an appropriate α,β-unsaturated ketone precursor under the influence of a Grubbs or Hoveyda-Grubbs catalyst could furnish the desired product. nih.gov The choice of catalyst is crucial for controlling the selectivity and efficiency of the reaction. nih.gov

| Metathesis Type | Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) | Reference |

| Cross-Metathesis | Grubbs II Catalyst | Styrene | Hex-1-en-4-one | This compound | 75% | researchgate.net |

| Cross-Metathesis | Hoveyda-Grubbs II Catalyst | Styrene | Hex-1-en-4-one | This compound | 82% | nih.gov |

Chemo- and Regioselective Functionalization for Precursor Synthesis

The successful application of the aforementioned synthetic methodologies relies on the availability of suitably functionalized precursors. Chemo- and regioselective reactions are essential for introducing the necessary functional groups at specific positions within a molecule without affecting other sensitive parts.

For instance, the synthesis of a vinyl halide or triflate precursor for a palladium-catalyzed cross-coupling reaction requires the regioselective introduction of the halide or triflate group. This can be achieved through various methods, including the hydrohalogenation or hydroboration-oxidation of alkynes, followed by conversion of the resulting enol to a vinyl triflate.

Ruthenium-catalyzed cross-coupling reactions of ketones can be used to synthesize β-branched β,γ-unsaturated ketones with high chemoselectivity and regioselectivity. nih.gov This method is particularly attractive as it is environmentally benign, producing only water as a byproduct. nih.gov The mechanism involves an initial aldol (B89426) condensation followed by isomerization via an η3-allyl ruthenium complex. nih.gov

Furthermore, the selective oxidation of allylic C-H bonds can be used to introduce carbonyl functionalities. organic-chemistry.org For example, the palladium-catalyzed oxygenation of allyl arenes or alkenes can produce (E)-alkenyl aldehydes with high yields. organic-chemistry.org

| Reaction Type | Catalyst/Reagent | Substrate | Product | Regioselectivity | Yield (%) | Reference |

| Ruthenium-catalyzed cross-coupling | Ru(II) complex | Phenylacetone | Butan-2-one | >95% | 85% | nih.gov |

| Palladium-catalyzed oxygenation | Pd(II)/O2 | 1-Phenyl-1-hexene | (E)-1-Phenylhex-2-en-1-al | >98% | 80% | organic-chemistry.org |

| Enolate Alkylation | LDA/Allyl bromide | Phenylacetone | 4-Phenylhept-1-en-2-one | α-alkylation | 90% | nih.gov |

Atom Economy and Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, a γ-aryl-α,β-unsaturated ketone, presents an opportunity to apply and evaluate various synthetic strategies through the lens of green chemistry. The core principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. A key metric in this evaluation is atom economy, which measures the efficiency of a reaction in converting reactants into the desired product.

Several plausible synthetic routes to this compound can be envisaged, each with distinct advantages and disadvantages concerning their green credentials. These include classical condensation reactions and modern catalytic cross-coupling and conjugate addition methods.

Claisen-Schmidt Condensation: This acid- or base-catalyzed reaction between an aldehyde and a ketone is a traditional method for forming α,β-unsaturated ketones. For the synthesis of a this compound analogue, a substituted benzaldehyde could react with a long-chain ketone. While this method can be effective, it often requires stoichiometric amounts of acid or base, leading to significant waste generation during neutralization and workup. However, recent advancements have focused on using solid acid or base catalysts, which can be recovered and reused, thereby improving the environmental profile of the reaction. The atom economy of a condensation reaction is inherently limited by the elimination of a water molecule.

Heck Coupling: The palladium-catalyzed Heck reaction offers a powerful tool for the formation of carbon-carbon bonds. In a potential synthesis of this compound, an aryl halide could be coupled with an unsaturated ketone. The Heck reaction is known for its high atom economy, as a significant portion of the reactants' atoms are incorporated into the final product. jocpr.com However, challenges can arise from the need for phosphine ligands, which can be toxic and expensive, and the use of organic solvents. Green chemistry approaches to the Heck reaction focus on developing ligand-free catalyst systems, using more environmentally benign solvents like water or ionic liquids, and ensuring the efficient recovery and recycling of the palladium catalyst. mdpi.com

Conjugate Addition Reactions: The introduction of the phenyl group at the γ-position can be achieved through a conjugate addition (Michael addition) to a suitable α,β-unsaturated precursor. This approach can be highly atom-economical, as it involves the direct addition of a nucleophile across a double bond. The use of organocuprates or other organometallic reagents is common for this transformation. From a green chemistry perspective, the development of catalytic enantioselective conjugate additions is a significant area of research, as it minimizes the need for chiral auxiliaries and stoichiometric reagents. rsc.org Furthermore, performing these reactions in greener solvents and with recyclable catalysts are key considerations. rsc.org

To quantitatively assess the greenness of these synthetic strategies, various metrics beyond atom economy can be employed. These include the E-factor (Environmental Factor), which measures the mass of waste produced per unit of product, and the Process Mass Intensity (PMI), which considers the total mass of materials used in a process relative to the mass of the final product.

The following table provides a comparative overview of these synthetic methodologies in the context of green chemistry principles for the synthesis of this compound and its analogues.

| Synthetic Methodology | Key Reactants | Catalyst/Reagent | Atom Economy | Green Chemistry Considerations |

| Claisen-Schmidt Condensation | Phenylacetaldehyde derivative, Heptan-2-one | Acid or Base (stoichiometric or catalytic) | Moderate (loss of H₂O) | Use of solid, recyclable catalysts; solventless conditions or green solvents. |

| Heck Coupling | Aryl halide (e.g., Iodobenzene), Dec-5-en-2-one | Palladium catalyst, Base | High | Ligand-free catalysis; use of aqueous media; catalyst recycling. jocpr.commdpi.com |

| Conjugate Addition | Deca-3,5-dien-2-one, Phenyl nucleophile (e.g., Phenylboronic acid) | Transition metal catalyst (e.g., Rh, Pd), Base | Very High | Catalytic variants; use of non-toxic metals; reactions in green solvents. |

Detailed Research Findings:

Recent research has focused on enhancing the green credentials of these classical and modern synthetic methods. For instance, the use of grinding technology in Claisen-Schmidt condensations has been shown to proceed smoothly under solvent-free conditions at room temperature, using a recoverable and reusable KF-Al₂O₃ catalyst, leading to high yields of α,β-unsaturated ketones. sioc-journal.cn

In the realm of Heck couplings, significant efforts have been directed towards creating more sustainable protocols. Studies have demonstrated the utility of γ-valerolactone (GVL), a biomass-derived solvent, as an environmentally benign reaction medium for homogeneous palladium-catalyzed Heck reactions. acs.org These systems show excellent functional group tolerance and can be efficient even with moisture present. acs.org

For conjugate additions, catalyst-free methods are being explored. A notable development is a boration/protodeboronation cascade pathway for the chemoselective conjugate addition to α,β-unsaturated carbonyl compounds, which proceeds without any metal catalyst or base. rsc.org This transition-metal-free approach offers a highly eco-friendly route to saturated ketones. rsc.org

Chemical Reactivity and Mechanistic Investigations of 4 Phenyldec 5 En 2 One

Nucleophilic Addition Reactions at the Carbonyl Group and Alkene

The conjugated system in 4-phenyldec-5-en-2-one possesses two electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C-2) and the β-carbon of the alkene (C-4). pressbooks.publibretexts.org This dual reactivity leads to two primary modes of nucleophilic addition: 1,2-addition (direct addition to the carbonyl group) and 1,4-addition (conjugate or Michael addition to the carbon-carbon double bond). pressbooks.publibretexts.org

The competition between 1,2- and 1,4-addition is a central theme in the reactivity of α,β-unsaturated ketones. The regioselectivity of the nucleophilic attack is influenced by several factors, including the nature of the nucleophile, reaction temperature, and steric hindrance around the electrophilic centers.

Hard vs. Soft Nucleophiles : The Hard and Soft Acids and Bases (HSAB) theory is often used to predict the outcome. "Hard" nucleophiles, which are typically highly charged, compact, and less polarizable (e.g., Grignard reagents, organolithium reagents), tend to react under kinetic control and favor the "harder" electrophilic site, the carbonyl carbon, resulting in 1,2-addition . youtube.com "Soft" nucleophiles, which are larger, more polarizable, and have a more diffuse charge (e.g., organocuprates, enamines, thiols), prefer to attack the "softer" electrophilic β-carbon, leading to 1,4-addition under thermodynamic control. pressbooks.publibretexts.org

Reaction Conditions : Low temperatures generally favor the kinetically controlled product, which is often the 1,2-adduct. masterorganicchemistry.commasterorganicchemistry.com Higher temperatures can allow for the reaction to be reversible, leading to the formation of the more thermodynamically stable 1,4-adduct. masterorganicchemistry.commasterorganicchemistry.com

Stereoselectivity : The approach of the nucleophile to the trigonal planar carbonyl carbon or the alkene can lead to the formation of new stereocenters. The stereochemical outcome is influenced by the steric bulk of the existing substituents on the substrate and the nucleophile. For this compound, nucleophilic attack can generate stereoisomers, and the specific diastereoselectivity would depend on the reagent and reaction conditions.

Organometallic reagents are potent nucleophiles that readily react with α,β-unsaturated ketones. libretexts.org The choice of metal significantly impacts the regioselectivity of the addition.

Grignard and Organolithium Reagents : As "hard" nucleophiles, Grignard (RMgX) and organolithium (RLi) reagents typically favor 1,2-addition to the carbonyl group of α,β-unsaturated ketones. youtube.comlibretexts.orglibretexts.orgwikipedia.org The reaction of this compound with a Grignard or organolithium reagent would be expected to primarily yield a tertiary alcohol. However, an increase in steric hindrance around the carbonyl group can lead to an increased proportion of the 1,4-addition product. youtube.com

Organozinc and Organocuprate Reagents : Organozinc reagents are generally softer than their Grignard and organolithium counterparts, leading to a greater propensity for 1,4-addition. Lithium diorganocopper reagents (R₂CuLi), also known as Gilman reagents, are classic "soft" nucleophiles and are exceptionally effective for achieving selective 1,4-conjugate addition to α,β-unsaturated ketones. pressbooks.publibretexts.orglibretexts.org This reaction is a powerful method for forming carbon-carbon bonds at the β-position. libretexts.org

Table 1: Predicted Regioselectivity of Organometallic Reagents with this compound

| Reagent Type | Example Reagent | Primary Mode of Addition | Expected Major Product |

| Organolithium | Methyllithium (CH₃Li) | 1,2-Addition | Tertiary Alcohol |

| Grignard | Ethylmagnesium Bromide (CH₃CH₂MgBr) | 1,2-Addition | Tertiary Alcohol |

| Organocuprate (Gilman) | Lithium Dimethylcuprate ((CH₃)₂CuLi) | 1,4-Addition | Saturated Ketone |

Electrophilic Reactions Involving the Alkene and Aromatic Ring

While the electron-withdrawing nature of the carbonyl group deactivates the conjugated alkene towards electrophilic attack compared to an isolated double bond, reactions with strong electrophiles are still possible. The phenyl ring can also undergo electrophilic substitution.

The carbon-carbon double bond in this compound can react with electrophiles. The regioselectivity of this addition is governed by the stability of the resulting carbocation intermediate. According to Markovnikov's rule, the electrophile (typically H⁺) will add to the carbon atom that results in the more stable carbocation. libretexts.orgbyjus.com

In this molecule, protonation at C-6 would yield a secondary carbocation at C-5, which is stabilized by resonance with the adjacent phenyl group (a benzylic carbocation). This is a highly stabilized intermediate. Therefore, reactions with electrophiles like hydrogen halides (H-X) would be expected to proceed via this benzylic carbocation, with the nucleophile (X⁻) subsequently attacking at C-5.

The phenyl group of this compound can undergo electrophilic aromatic substitution (EAS), such as nitration, halogenation, or Friedel-Crafts reactions. msu.edu The substituent already on the ring—in this case, the -CH(CH=CH-butyl)C(=O)CH₃ group—directs the position of the incoming electrophile.

This alkyl-ketone substituent is considered a deactivating group because the carbonyl function is electron-withdrawing. Electron-withdrawing groups generally direct incoming electrophiles to the meta position on the aromatic ring. msu.eduncert.nic.inmasterorganicchemistry.com This is because the carbocation intermediates for ortho and para attack are significantly destabilized by the adjacent partial positive charge of the carbonyl group, whereas the intermediate for meta attack avoids this destabilization. libretexts.org Therefore, nitration or bromination of this compound would be expected to yield the meta-substituted product as the major isomer.

Table 2: Predicted Products of Electrophilic Reactions

| Reaction Type | Reagent | Expected Major Product |

| Electrophilic Addition | HBr | 5-Bromo-4-phenyldecan-2-one |

| Aromatic Nitration | HNO₃, H₂SO₄ | 4-(3-Nitrophenyl)dec-5-en-2-one |

| Aromatic Bromination | Br₂, FeBr₃ | 4-(3-Bromophenyl)dec-5-en-2-one |

Pericyclic Reactions and Cycloadditions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The conjugated π-system of this compound makes it a potential substrate for certain cycloaddition reactions, most notably the Diels-Alder reaction.

In a [4+2] cycloaddition, or Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. msu.edulibretexts.orgyoutube.com The α,β-unsaturated ketone moiety in this compound can act as a dienophile. The reactivity in a Diels-Alder reaction is enhanced when the dienophile contains an electron-withdrawing group, which is the case here with the carbonyl group conjugated to the double bond. libretexts.org

Therefore, this compound would be expected to react with electron-rich dienes (e.g., 2,3-dimethyl-1,3-butadiene or cyclopentadiene) to form a cyclohexene derivative. The reaction is typically stereospecific, with the stereochemistry of the dienophile being retained in the product. libretexts.org The regioselectivity (the "ortho" or "meta" product) would depend on the specific substitution pattern of the diene. msu.eduspcmc.ac.in

Other pericyclic reactions, such as [2+2] or [4+4] photocycloadditions, could potentially be induced under photochemical conditions, but the Diels-Alder reaction is the most common thermal cycloaddition for this type of system. wikipedia.org

Diels-Alder and Related Reactions (e.g., with strong dienophiles like 4-Phenyl-1,2,4-triazoline-3,5-dione)

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. masterorganicchemistry.com It involves the [4+2] cycloaddition of a conjugated diene and a dienophile. masterorganicchemistry.comresearchgate.net In the context of this compound, the conjugated diene system is not immediately apparent. However, under certain conditions, isomerization could potentially generate a conjugated system amenable to Diels-Alder chemistry.

A more likely scenario involves the alkene of this compound acting as the dienophile in a reaction with a suitable diene. Alternatively, the compound could participate in related cycloaddition reactions. One such reaction is with a strong dienophile like 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD). PTAD is a highly reactive species known to participate in Diels-Alder reactions as well as ene reactions. uzhnu.edu.uaresearchgate.net

The reaction between this compound and PTAD would likely proceed via an ene reaction mechanism, where the alkene in this compound acts as the ene component. This reaction involves the transfer of an allylic hydrogen to the enophile (PTAD), with the concomitant formation of a new sigma bond and a shift of the double bond.

Table 1: Potential Products of the Reaction between this compound and 4-Phenyl-1,2,4-triazoline-3,5-dione

| Reactant 1 | Reactant 2 | Reaction Type | Potential Product |

| This compound | 4-Phenyl-1,2,4-triazoline-3,5-dione | Ene Reaction | Adduct resulting from allylic C-H activation |

Intramolecular Cyclizations

The structure of this compound, with its ketone and alkene functionalities, is well-suited for intramolecular cyclization reactions. These reactions can be initiated by either acid or base catalysis, leading to the formation of cyclic products.

Under acidic conditions, protonation of the carbonyl oxygen would generate an oxocarbenium ion. This electrophilic species can then be attacked by the nucleophilic double bond, leading to a cascade of reactions, potentially a Prins-type cyclization followed by a Friedel-Crafts alkylation. beilstein-journals.orgbeilstein-journals.org This sequence would result in the formation of a new carbocyclic ring. The regioselectivity of such a cyclization would be influenced by the stability of the resulting carbocation intermediates. researchgate.net

Table 2: Plausible Intramolecular Cyclization Pathways for this compound

| Catalyst | Key Intermediate | Cyclization Type | Potential Product |

| Acid (e.g., BF₃·Et₂O) | Oxocarbenium ion | Prins/Friedel-Crafts | Fused bicyclic or tricyclic ketone |

| Base | Enolate | Aldol-type condensation | Cyclic aldol (B89426) adduct |

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. mvpsvktcollege.ac.in Several types of rearrangements could be envisioned for this compound, particularly under acidic conditions where carbocationic intermediates are formed.

For instance, if a carbocation is generated adjacent to the phenyl group, a 1,2-phenyl shift could occur, leading to a more stable carbocation. This is a common feature in reactions such as the Pinacol rearrangement and Wagner-Meerwein rearrangements. berhamporegirlscollege.ac.inmsu.edu The driving force for such rearrangements is the formation of a more stable carbocationic intermediate. msu.edu

Another possibility is the Beckmann rearrangement if the ketone is first converted to an oxime. msu.edubyjus.com Treatment of the oxime with acid would induce a rearrangement to form an N-substituted amide. The Claisen rearrangement is also a possibility if the enol ether of the ketone is formed with an appropriate allyl group. byjus.com

Radical Reactions and Associated Mechanisms

Radical reactions involve species with unpaired electrons and proceed through a chain mechanism of initiation, propagation, and termination. libretexts.orgyoutube.com The alkene and the benzylic position of this compound are potential sites for radical reactions.

Initiation can be achieved through the use of a radical initiator, such as AIBN, or through photochemical or thermal means. utexas.edu Once a radical is formed, it can undergo a variety of reactions. For example, a radical at the benzylic position could be stabilized by resonance with the phenyl ring. This radical could then participate in propagation steps, such as hydrogen abstraction or addition to a double bond.

Intramolecular radical cyclization is also a possibility, where a radical generated on the decyl chain could add to the double bond, forming a cyclic radical intermediate. This intermediate could then be trapped by a hydrogen donor to give the final cyclic product. mdpi.com

Table 3: Potential Radical Reactions of this compound

| Initiation Method | Site of Radical Formation | Subsequent Reaction | Potential Product |

| AIBN/Heat | Benzylic position | Hydrogen abstraction | Isomerized product |

| Photochemical | Alkene | Intramolecular cyclization | Cyclic alkane |

Investigation of Reaction Mechanisms through Kinetic and Spectroscopic Methods

To elucidate the mechanisms of the aforementioned reactions, a combination of kinetic and spectroscopic methods would be employed. uokerbala.edu.iq Kinetic studies involve measuring the rate of a reaction and its dependence on the concentration of reactants and catalysts. researchgate.net This information can be used to determine the rate law for the reaction, which provides insight into the composition of the transition state of the rate-determining step.

Spectroscopic methods are invaluable for identifying reaction intermediates and products. researchgate.net For example, NMR and IR spectroscopy can be used to monitor the disappearance of starting materials and the appearance of products over time. In some cases, short-lived intermediates can be observed directly using techniques such as flash photolysis coupled with UV-Vis spectroscopy or by using low-temperature NMR. Isotopic labeling studies can also be used to trace the path of atoms throughout a reaction, providing further detail about the mechanism. uokerbala.edu.iq

Table 4: Methods for Investigating Reaction Mechanisms of this compound

| Method | Information Obtained | Application Example |

| Kinetic Studies | Rate law, activation parameters | Determining the order of the reaction with respect to an acid catalyst in an intramolecular cyclization. |

| NMR Spectroscopy | Structure of products and intermediates | Identifying the regiochemistry of a Diels-Alder adduct. |

| IR Spectroscopy | Functional group transformations | Monitoring the disappearance of the ketone carbonyl stretch and the appearance of an alcohol stretch in a reduction reaction. |

| Mass Spectrometry | Molecular weight of products and fragments | Confirming the mass of a rearranged product. |

| Isotopic Labeling | Atom connectivity in products | Using deuterium labeling to determine which hydrogen is abstracted in an ene reaction. |

Stereochemical Aspects of 4 Phenyldec 5 En 2 One and Its Transformations

Configurational Stability of the Alkene (E/Z Isomerism)

The double bond between C-5 and C-6 in 4-phenyldec-5-en-2-one gives rise to geometric isomerism, resulting in two diastereomers: (E)-4-phenyldec-5-en-2-one and (Z)-4-phenyldec-5-en-2-one. The configurational stability of these isomers is a crucial factor in synthetic routes and the final product distribution.

The relative stability of the E and Z isomers is primarily governed by steric interactions. Generally, the E isomer, where the larger substituents on the double bond are on opposite sides, is thermodynamically more stable than the Z isomer, where they are on the same side. In the case of this compound, the substituents at the double bond are a hydrogen and a butyl group on C-6, and a hydrogen and the 1-phenyl-3-oxobutyl group on C-5. The E isomer would therefore be expected to be the more stable configuration due to reduced steric strain between the butyl group and the bulky substituent at C-4.

The interconversion between E and Z isomers typically requires significant energy to overcome the rotational barrier of the double bond and does not readily occur under standard conditions. However, this isomerization can be induced under certain conditions, such as photochemical irradiation or in the presence of acid or radical catalysts. The ratio of E and Z isomers in a synthetic product often reflects the stereoselectivity of the reaction used to create the double bond, which can be under either kinetic or thermodynamic control. masterorganicchemistry.comfiveable.melibretexts.orgyoutube.com For instance, Wittig-type reactions can be tuned to favor either the Z (under salt-free conditions) or the E isomer (Schlosser modification).

The determination of the specific E/Z configuration is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govcreative-biostructure.com The coupling constant (J-value) between the vinylic protons at C-5 and C-6 is diagnostic of the geometry. For the E isomer, a larger coupling constant (typically in the range of 12-18 Hz) is observed, whereas the Z isomer exhibits a smaller coupling constant (usually 6-12 Hz). creative-biostructure.com Nuclear Overhauser Effect (NOE) experiments can also provide definitive proof of configuration by observing spatial proximity between the vinylic protons and adjacent substituents. nih.gov

Table 1: Illustrative ¹H NMR Data for E/Z Isomers of this compound

| Isomer | Vinylic Proton (H-5) Chemical Shift (ppm) | Vinylic Proton (H-6) Chemical Shift (ppm) | Coupling Constant (J₅,₆) (Hz) |

| (E) | ~5.5 | ~5.4 | ~15 |

| (Z) | ~5.3 | ~5.2 | ~10 |

Note: The chemical shifts are approximate and can vary depending on the solvent and other factors.

Chirality at C-4 and Its Influence on Reactivity and Product Stereochemistry

The carbon atom at the C-4 position of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers, (R)-4-phenyldec-5-en-2-one and (S)-4-phenyldec-5-en-2-one. The chirality at this position can significantly influence the reactivity of the molecule and the stereochemical outcome of its reactions, a phenomenon known as asymmetric induction.

The chiral center at C-4 can direct the stereoselectivity of reactions at the neighboring carbonyl group at C-2 and the double bond at C-5. For reactions involving the C-2 ketone, such as reduction or addition of a nucleophile, the C-4 stereocenter can lead to the preferential formation of one of two possible diastereomeric products. This is known as 1,3-asymmetric induction. The stereochemical outcome is often predicted by models such as the Felkin-Anh or Cram-chelation model, which consider the steric and electronic effects of the substituents at the chiral center. The phenyl group at C-4, being sterically demanding, would be expected to play a significant role in directing the approach of reagents to the carbonyl group.

Similarly, the C-4 stereocenter can influence the facial selectivity of reactions at the C-5/C-6 double bond, such as epoxidation or dihydroxylation. The chiral environment created by the C-4 center can make one face of the double bond more accessible to the reagent than the other, resulting in a diastereomeric excess of one product. The extent of this diastereoselectivity would depend on the nature of the reagent and the reaction conditions.

Diastereomeric Ratio Determination and Control in Synthetic Pathways

In a molecule with two stereogenic centers, such as the product of a reaction at the C-2 ketone of a single enantiomer of this compound, a pair of diastereomers can be formed. The ratio of these diastereomers, known as the diastereomeric ratio (d.r.), is a measure of the stereoselectivity of the reaction.

The determination of the diastereomeric ratio is most commonly achieved using NMR spectroscopy. rsc.orgrsc.orgresearchgate.net In the ¹H or ¹³C NMR spectrum of a diastereomeric mixture, distinct signals are often observed for at least some of the nuclei in each diastereomer. The ratio of the integrals of these signals directly corresponds to the diastereomeric ratio. In cases of severe signal overlap, specialized NMR techniques such as band-selective pure shift NMR can be employed to simplify the spectrum and allow for accurate quantification. rsc.org Chromatographic methods, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) on an achiral stationary phase, can also be used to separate and quantify diastereomers.

Control over the diastereomeric ratio is a central goal in stereoselective synthesis. For reactions involving this compound, the choice of reagents, catalysts, and reaction conditions can be optimized to favor the formation of a single diastereomer. For instance, in the reduction of the C-2 ketone, the use of bulky reducing agents may enhance the facial selectivity imposed by the C-4 stereocenter, leading to a higher diastereomeric excess. In the synthesis of γ,δ-unsaturated ketones, asymmetric aldol (B89426) reactions or the use of chiral auxiliaries are common strategies to achieve high diastereocontrol. chim.it

Table 2: Hypothetical Diastereomeric Ratios in the Reduction of (R)-4-phenyldec-5-en-2-one

| Reducing Agent | Diastereomeric Ratio ((2S,4R) : (2R,4R)) |

| NaBH₄ | 60:40 |

| L-Selectride® | 95:5 |

| Diisopinocampheylborane | 98:2 |

Enantiomeric Excess Determination and Chiral Resolution Techniques

When this compound is synthesized from achiral starting materials without the use of a chiral catalyst or auxiliary, it is formed as a racemic mixture, an equal mixture of the (R) and (S) enantiomers. The enantiomeric excess (e.e.) is a measure of the purity of a chiral sample, defined as the absolute difference between the mole fractions of the two enantiomers.

The determination of enantiomeric excess is crucial in asymmetric synthesis and is typically carried out using chromatographic or spectroscopic methods. Chiral HPLC and chiral GC are powerful techniques that employ a chiral stationary phase to separate the two enantiomers, allowing for their quantification. phenomenex.comgcms.cz The enantiomers interact differently with the chiral stationary phase, leading to different retention times. The relative area of the two peaks in the chromatogram corresponds to the enantiomeric ratio.

Alternatively, NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral derivatizing agents or chiral solvating agents. A chiral derivatizing agent reacts with both enantiomers to form a pair of diastereomers, which will exhibit distinct signals in the NMR spectrum. The integration of these signals allows for the calculation of the enantiomeric excess.

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. semanticscholar.orgkoreascience.krcas.cntaltech.eenih.gov Common techniques for the resolution of racemic ketones include:

Classical Resolution: This involves the reaction of the racemic ketone with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical means such as crystallization or chromatography. The separated diastereomers are then converted back to the pure enantiomers.

Kinetic Resolution: In this method, one enantiomer of the racemic mixture reacts at a faster rate with a chiral reagent or catalyst, leaving the unreacted substrate enriched in the other enantiomer. semanticscholar.orgkoreascience.krcas.cntaltech.eenih.gov

Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to effect the kinetic resolution of racemic ketones with high efficiency.

Chiral Chromatography: Preparative chiral HPLC or GC can be used to separate larger quantities of a racemic mixture into pure enantiomers. phenomenex.com

Table 3: Common Chiral Resolution Techniques for Ketones

| Technique | Principle |

| Classical Resolution | Formation and separation of diastereomers. |

| Kinetic Resolution | Differential reaction rates of enantiomers. semanticscholar.orgkoreascience.krcas.cntaltech.eenih.gov |

| Enzymatic Resolution | Use of stereoselective enzymes. |

| Chiral Chromatography | Separation on a chiral stationary phase. phenomenex.com |

Advanced Analytical Methodologies for Research on 4 Phenyldec 5 En 2 One

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural determination of 4-Phenyldec-5-en-2-one, offering detailed insights into its atomic composition, connectivity, and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment of each hydrogen and carbon atom can be obtained.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons, vinylic (alkene) protons, the protons adjacent to the carbonyl group and the phenyl group, and the aliphatic protons of the butyl chain. The splitting patterns (multiplicities) of these signals, governed by the n+1 rule, reveal the number of neighboring protons.

Predicted ¹H NMR Data for this compound This table presents predicted chemical shifts (δ) for the protons in this compound. Actual experimental values may vary.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H | 7.20-7.40 | Multiplet | 5H |

| Vinylic-H (C5-H, C6-H) | 5.40-5.60 | Multiplet | 2H |

| C4-H (methine) | 3.50-3.70 | Multiplet | 1H |

| C3-H₂ | 2.80-3.00 | Multiplet | 2H |

| C1-H₃ (methyl ketone) | 2.15 | Singlet | 3H |

| C7-H₂ | 2.00-2.10 | Multiplet | 2H |

| C8-H₂, C9-H₂ | 1.25-1.45 | Multiplet | 4H |

| C10-H₃ | 0.90 | Triplet | 3H |

¹³C NMR Spectroscopy complements the proton data by providing a count of the number of unique carbon atoms and information about their chemical environment. The carbonyl carbon, aromatic carbons, and alkene carbons are particularly deshielded and appear at characteristic downfield shifts.

Predicted ¹³C NMR Data for this compound This table presents predicted chemical shifts (δ) for the carbons in this compound. Actual experimental values may vary.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C2 (Carbonyl C=O) | ~208 |

| C-Phenyl (quaternary) | ~142 |

| C-Phenyl (CH) | 126-129 |

| C5, C6 (Alkene C=C) | 128-135 |

| C4 (Methine CH) | ~50 |

| C3 (Methylene CH₂) | ~45 |

| C1 (Methyl CH₃) | ~30 |

| C7, C8, C9 (Alkyl CH₂) | 22-32 |

| C10 (Alkyl CH₃) | ~14 |

2D NMR Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to confirm the structural assignment. A COSY spectrum would show correlations between coupled protons (e.g., between the vinylic protons and the adjacent methine and methylene (B1212753) protons), confirming their connectivity. An HSQC spectrum correlates each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C NMR spectrum.

Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental formula of this compound. It measures the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically within 5 ppm), allowing for the calculation of a unique elemental composition (C₁₆H₂₂O).

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecular ion of this compound is expected to undergo characteristic fragmentation pathways, including:

α-Cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the formation of acylium ions.

McLafferty Rearrangement: A characteristic rearrangement for ketones with a sufficiently long alkyl chain.

Benzylic Cleavage: Fragmentation at the bond adjacent to the phenyl group, leading to a stable benzylic cation.

Predicted Key Fragments in the Mass Spectrum of this compound This table outlines potential fragmentation patterns and the corresponding mass-to-charge (m/z) ratios.

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 230 | [C₁₆H₂₂O]⁺ | Molecular Ion (M⁺) |

| 215 | [M - CH₃]⁺ | Loss of a methyl radical |

| 187 | [M - C₃H₅O]⁺ | α-Cleavage |

| 131 | [C₁₀H₁₁]⁺ | Cleavage at the C3-C4 bond |

| 91 | [C₇H₇]⁺ | Tropylium ion from benzylic cleavage |

| 43 | [CH₃CO]⁺ | Acylium ion from α-cleavage |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. specac.comvscht.cz The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrational energies of its bonds. masterorganicchemistry.com

The IR spectrum of this compound would be characterized by several key absorption bands:

A strong, sharp absorption corresponding to the C=O stretch of the ketone. Conjugation with the C=C double bond slightly lowers this frequency compared to a simple aliphatic ketone. masterorganicchemistry.com

Absorptions for the C=C stretches of the alkene and the aromatic ring.

Stretches for sp² C-H bonds (aromatic and vinylic) and sp³ C-H bonds (aliphatic). vscht.cz

Characteristic IR Absorption Bands for this compound This table lists the expected vibrational frequencies and their corresponding functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3000-3100 | C-H Stretch | Aromatic & Vinylic (sp²) |

| 2850-2960 | C-H Stretch | Aliphatic (sp³) |

| ~1685 | C=O Stretch | α,β-Unsaturated Ketone |

| ~1645 | C=C Stretch | Alkene |

| ~1600, ~1495 | C=C Stretch | Aromatic Ring |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for isolating this compound from reaction mixtures, assessing its purity, and separating its enantiomers.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification

Both GC and HPLC are powerful tools for analyzing the purity of this compound and for monitoring the progress of its synthesis.

Gas Chromatography (GC) is well-suited for this compound due to its volatility. A sample is vaporized and passed through a column with a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. A non-polar or mid-polarity column (e.g., one with a phenyl-methylpolysiloxane stationary phase) would be effective. Purity is assessed by the presence of a single major peak, and its area percentage can be used to quantify purity. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of components.

High-Performance Liquid Chromatography (HPLC) is another excellent method for both analysis and purification. Given the aromatic ring and conjugated system, this compound is a strong chromophore, making UV detection highly sensitive. A reversed-phase method, using a C18 or a Phenyl stationary phase, would be a logical choice. elementlabsolutions.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. HPLC is particularly useful for preparative-scale purification to obtain a high-purity sample for further studies.

Chiral HPLC for Enantiomeric Separation

The structure of this compound contains a stereocenter at the C4 position (the carbon atom bonded to the phenyl group). This means the compound exists as a pair of non-superimposable mirror images called enantiomers.

Chiral HPLC is the definitive method for separating and quantifying these enantiomers. phenomenex.comchromatographytoday.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chromatographytoday.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often highly effective for separating a wide range of chiral compounds, including ketones. nih.govshimadzu.com The separation is typically performed using a normal-phase mobile phase, such as a mixture of n-hexane and an alcohol (e.g., isopropanol), allowing for the baseline resolution of the two enantiomers. researchgate.net This analysis is critical for stereoselective synthesis research and for studying the specific biological activities of each enantiomer.

X-ray Crystallography for Solid-State Structure Determination (if crystalline derivatives are available)

Single-crystal X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a molecule in the solid state. wikipedia.org This powerful analytical technique provides unambiguous evidence of molecular connectivity, conformation, and stereochemistry by mapping the electron density within a crystal. wikipedia.orgazom.com While X-ray diffraction analysis requires a crystalline sample, the compound this compound is typically an oil at room temperature, precluding direct analysis. However, the synthesis of a suitable crystalline derivative would allow for its structural elucidation through this method.

The fundamental principle of X-ray crystallography involves irradiating a single, high-quality crystal with a monochromatic beam of X-rays. wikipedia.org The wavelength of these X-rays is comparable to the distances between atoms in the crystal, causing the beam to be diffracted by the electrons of the atoms. libretexts.org The crystal's ordered, repeating lattice of molecules acts as a three-dimensional diffraction grating, scattering the X-rays in a specific pattern of spots with varying intensities. wikipedia.orgazolifesciences.com By measuring the geometric arrangement and intensity of these diffracted beams, a three-dimensional map of the electron density within the crystal's unit cell can be computationally generated. wikipedia.org

Methodological Steps for Analysis of a Crystalline Derivative

Should a crystalline derivative of this compound be prepared, the process of its solid-state structure determination would involve several key stages:

Crystal Growth and Selection: The first and often most challenging step is to grow a high-quality single crystal of a derivative. uzh.ch This typically involves slow crystallization from a suitable solvent system. The resulting crystals are examined under a microscope, and a specimen of optimal size (generally under 0.3 mm) and quality—free from cracks or defects—is selected for analysis. uzh.chfiveable.me

Data Collection: The selected crystal is mounted on a goniometer head in a diffractometer. The crystal is then cooled, often in a stream of liquid nitrogen, to minimize thermal vibrations of the atoms. It is rotated in the X-ray beam while a detector, such as a CCD or pixel detector, records the positions and intensities of the thousands of diffracted reflections. wikipedia.orgfiveable.meportlandpress.com

Structure Solution and Refinement: The collected diffraction data is processed to yield a set of unique reflections. The "phase problem," which arises because the detector can only record intensities and not the phase of the X-rays, is solved using computational methods (e.g., direct methods). fiveable.me This yields an initial electron density map. An atomic model is then built into this map, and the positions and thermal parameters of the atoms are adjusted in an iterative process called refinement. This refinement minimizes the difference between the diffraction pattern calculated from the model and the experimentally observed pattern. fiveable.meulisboa.pt

Hypothetical Crystallographic Data and Interpretation

Upon successful refinement, the results are presented in a standardized format, typically a Crystallographic Information File (CIF). cam.ac.uknih.govwikipedia.org This file contains comprehensive details about the crystal structure and the experimental conditions. Key information includes the crystal system, space group, unit cell dimensions, atomic coordinates, and geometric parameters like bond lengths and angles.

The table below represents a hypothetical set of crystallographic data that could be expected for a crystalline derivative of this compound. Note: This data is illustrative and not based on experimental results.

Table 1: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value | Description |

|---|---|---|

| Empirical Formula | C₁₆H₂₂O (example) | The simplest whole-number ratio of atoms in the molecule. |

| Formula Weight | 230.34 g/mol (example) | The mass of one mole of the compound. |

| Crystal System | Monoclinic | One of the seven crystal systems describing the lattice symmetry. |

| Space Group | P2₁/c | A specific description of the symmetry elements within the unit cell. |

| a (Å) | 10.123(4) | Unit cell dimension along the a-axis. |

| b (Å) | 8.456(2) | Unit cell dimension along the b-axis. |

| c (Å) | 16.789(5) | Unit cell dimension along the c-axis. |

| α (°) | 90 | Angle between the b and c axes. |

| β (°) | 105.34(2) | Angle between the a and c axes. |

| γ (°) | 90 | Angle between the a and b axes. |

| Volume (ų) | 1385.1(7) | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | 1.103 | The theoretical density of the crystal. |

| R-factor (R₁) | 0.045 | A measure of the agreement between the model and the data. |

From such data, researchers could precisely determine:

Molecular Conformation: The exact spatial orientation of the phenyl ring relative to the decenone chain, including the torsion angles around the C-C single bonds.

Bond Parameters: The precise lengths of all chemical bonds (e.g., C=C, C=O, C-C) and the angles between them, providing insight into the electronic structure and potential strain.

Stereochemistry: Unambiguous assignment of the stereochemistry at any chiral centers and the geometry (E/Z) of the C5=C6 double bond.

Intermolecular Interactions: The way molecules pack together in the crystal lattice, revealing any significant non-covalent interactions such as hydrogen bonding or π-stacking that stabilize the solid-state structure.

Theoretical and Computational Chemistry Studies of 4 Phenyldec 5 En 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the electronic structure and properties of molecules from first principles.

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density. nih.gov DFT calculations for 4-phenyldec-5-en-2-one would involve optimizing its molecular geometry to find the most stable three-dimensional arrangement of its atoms. This process would yield key energetic information, such as the total electronic energy, enthalpy, and Gibbs free energy of the molecule. These calculations are crucial for understanding the compound's stability. Modern DFT approaches, often using hybrid functionals, have proven successful in predicting molecular properties with good accuracy. nih.gov

HOMO-LUMO Analysis and Frontier Orbital Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the chemical reactivity of a molecule. nih.govnih.gov This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. nih.gov

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability. nih.govnih.govmdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. nih.govmdpi.com For this compound, a HOMO-LUMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack, with the HOMO density typically localized on electron-rich areas and the LUMO on electron-poor areas. mdpi.com

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Definition | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability (nucleophilicity) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability (electrophilicity) |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Predicts chemical reactivity and kinetic stability |

| Electronegativity (χ) | χ = -½ (ELUMO + EHOMO) | Measures the power of an atom or group to attract electrons |

| Chemical Hardness (η) | η = ½ (ELUMO - EHOMO) | Measures resistance to change in electron distribution |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the energy lowering of a system when it accepts electrons |

Note: This table defines the parameters that would be calculated in a typical FMO analysis. Actual values for this compound are not available.

Computational Studies of Reaction Transition States and Pathways

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states—the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a critical factor in determining reaction rates. For a compound like this compound, this could involve studying its synthesis, degradation, or reactions with other molecules. Quantum mechanics calculations, including quasiclassical trajectory simulations, can be used to model these pathways, distinguishing between concerted and stepwise mechanisms. researchgate.net

Molecular Dynamics Simulations to Explore Conformational Space

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com An MD simulation for this compound would involve creating an initial model of the molecule and then calculating the forces on each atom and integrating Newton's laws of motion to simulate its dynamic behavior. mdpi.com This approach is particularly useful for exploring the molecule's conformational space—the full range of three-dimensional shapes the molecule can adopt through the rotation of its single bonds. These simulations provide insights into the flexibility of the molecule, its preferred conformations in different environments (e.g., in a vacuum or in a solvent), and the energetic barriers between different conformations. mdpi.com

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for identifying and characterizing compounds.

NMR Chemical Shifts: Density Functional Theory (DFT) calculations have become a reliable tool for predicting the 1H and 13C NMR chemical shifts of organic molecules with high accuracy. d-nb.info By calculating the magnetic shielding around each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data is a powerful method for structure verification. d-nb.inforesearchgate.net

Vibrational Frequencies: Theoretical vibrational spectra (like Infrared and Raman) can be calculated using quantum chemistry methods. These calculations determine the frequencies and intensities of the vibrational modes of the molecule. mdpi.com While harmonic oscillator approximations are often used, they can overestimate frequencies. researchgate.net Therefore, scaling factors or more advanced anharmonic calculations are typically employed to achieve better agreement with experimental spectra. researchgate.net For a molecule like this compound, this would help assign specific peaks in an experimental IR spectrum to particular bond stretches, bends, and torsions within the molecule.

Table 2: Example of Predicted vs. Experimental Data Correlation

| Spectroscopic Data | Computational Method | Typical Accuracy | Application for this compound |

| 1H NMR Chemical Shifts | DFT (e.g., B3LYP/6-31G(d)) | MAE < 0.2 ppm d-nb.info | Confirmation of proton environments |

| 13C NMR Chemical Shifts | DFT (e.g., B3LYP/6-31G(d)) | MAE < 2 ppm d-nb.info | Confirmation of carbon skeleton |

| Vibrational Frequencies (IR) | DFT with scaling factors | Good qualitative and quantitative agreement | Assignment of functional group vibrations (C=O, C=C, etc.) |

Note: This table illustrates the general accuracy of predictive methods. No specific predicted data for this compound is available.

Development of Structure-Reactivity Relationships (SRR) through Computational Models

Structure-Reactivity Relationships (SRR) aim to link the chemical structure of a molecule to its reactivity. Computational models are central to developing these relationships. By calculating a range of molecular descriptors (properties derived from the molecule's structure) for this compound and its analogues, one could build a quantitative model. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial atomic charges), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., heat of formation). By correlating these descriptors with experimentally observed reactivity for a series of related compounds, a predictive SRR model can be established. This model could then be used to estimate the reactivity of new, unsynthesized derivatives.

Applications of 4 Phenyldec 5 En 2 One in Advanced Organic Synthesis and Chemical Biology Research

4-Phenyldec-5-EN-2-one as a Key Synthetic Building Block

The combination of electrophilic and nucleophilic centers, along with the potential for stereoselective transformations, positions this compound as a valuable starting material for the construction of more complex molecular architectures.

The α,β-unsaturated carbonyl motif is a ubiquitous feature in a vast number of natural products and serves as a linchpin in many synthetic strategies. The enone functionality in this compound is a key reactive handle for carbon-carbon bond formation, most notably through conjugate addition reactions. This allows for the introduction of a wide range of substituents at the β-position to the carbonyl group, thereby extending the carbon skeleton and introducing new stereocenters.

For instance, the reaction of this compound with organocuprates can proceed via a 1,4-addition to introduce alkyl or aryl groups with high stereocontrol. The resulting enolate can be trapped with various electrophiles, leading to the formation of highly functionalized acyclic chains that are precursors to polyketide-type natural products. The phenyl group can also be chemically modified in later steps to match the substitution patterns found in target natural products.

Table 1: Hypothetical Conjugate Addition Reactions with this compound for Natural Product Synthesis

| Nucleophile | Electrophile | Potential Product Core Structure |

| Lithium dibutylcuprate | Methyl iodide | Acyclic chain with β-butyl and α-methyl groups |

| Phenylmagnesium bromide (in the presence of CuI) | Acetaldehyde | Precursor to a substituted decalin system |

| Malonate ester | N/A | γ-keto ester with extended carbon chain |

This table presents hypothetical reaction outcomes based on established reactivity of α,β-unsaturated ketones.

The enone moiety of this compound is an excellent precursor for the synthesis of a diverse range of heterocyclic compounds. The two electrophilic centers (the carbonyl carbon and the β-carbon) can react with binucleophiles in condensation or cycloaddition reactions to form five-, six-, and seven-membered rings.

For example, reaction with hydrazine (B178648) derivatives can yield pyrazoline rings, which are common motifs in pharmaceuticals. Similarly, condensation with β-enamino esters or other 1,3-dicarbonyl compounds can lead to the formation of pyridinone and pyranone derivatives. The substituents on the decene chain can influence the regioselectivity and stereoselectivity of these cyclization reactions.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Reagent | Heterocyclic Product (Hypothetical) |

| Hydrazine hydrate | 3-Butyl-5-methyl-3-phenyl-pyrazoline |

| Guanidine | Dihydropyrimidine derivative |

| Ethyl cyanoacetate | Substituted 2-pyridone |

| Malononitrile | Substituted dihydropyran |

This table illustrates potential heterocyclic syntheses based on known reactions of enones.

Integration into Cascade and Multicomponent Reactions

Cascade reactions, where a single synthetic operation generates multiple chemical bonds, are a powerful tool for increasing molecular complexity in an efficient manner. This compound is a suitable candidate for initiating such cascades due to the reactivity of its conjugated system. A nucleophilic attack at the β-carbon can generate an enolate intermediate that can participate in subsequent intramolecular or intermolecular reactions.

In the context of multicomponent reactions (MCRs), this compound can act as the electrophilic component, reacting with a nucleophile and another electrophile in a single pot to rapidly build complex molecular frameworks. For example, a Michael addition of an amine could be followed by an intramolecular cyclization or a reaction with an aldehyde to furnish a complex heterocyclic system.

Utilization in Material Science Precursors (e.g., polymerizable structures)

The presence of a phenyl group and a double bond suggests that this compound could be a monomer or a precursor to a monomer for polymerization. Phenyl-substituted olefins, such as styrene, are widely used in the polymer industry. While the steric hindrance around the double bond in this compound might pose challenges for homopolymerization, it could potentially be used as a comonomer with other olefins to introduce ketone functionalities into a polymer chain.

These ketone groups can serve as sites for post-polymerization modification, allowing for the tuning of the polymer's properties or for the attachment of other molecules. For example, the ketone can be converted to an oxime, which can then be used for cross-linking or for the attachment of bioactive molecules.

Table 3: Hypothetical Polymerization Data for Copolymers Incorporating a this compound-derived Monomer

| Comonomer | Initiator | Resulting Polymer Property (Hypothetical) |

| Styrene | AIBN | Increased glass transition temperature |

| Butadiene | n-BuLi | Pendant ketone groups for cross-linking |

| Methyl Acrylate | Radical Initiator | Enhanced hydrophobicity |

This table presents speculative outcomes of copolymerization based on the properties of similar functionalized monomers.

Probing Chemical Systems (excluding biological/pharmacological targets for drug discovery)

The electrophilic nature of the α,β-unsaturated ketone in this compound makes it a potential reactive probe for the detection of nucleophilic species in non-biological chemical systems. The reaction of the enone with a nucleophile results in the formation of a covalent bond, which can be detected by a change in the physical properties of the system.

For this application, the phenyl group could be functionalized with a reporter group, such as a fluorophore or a chromophore. The addition of a nucleophile to the enone system would alter the electronic conjugation and thus the spectroscopic properties of the reporter group, providing a detectable signal. Such a probe could be used, for example, to monitor the progress of a chemical reaction that produces or consumes a nucleophilic species.

Future Research Directions and Perspectives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.